4-[(4-Bromobenzyl)oxy]benzoyl chloride
Description
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Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWECFSGOTJYEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675494 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-54-4 | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62290-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Definitive Technical Guide: Solubility & Handling of 4-[(4-Bromobenzyl)oxy]benzoyl Chloride
[1]
Executive Summary & Compound Identity
4-[(4-Bromobenzyl)oxy]benzoyl chloride (CAS: 62290-54-4) is a specialized acyl chloride intermediate used primarily in the synthesis of liquid crystals, pharmaceuticals, and functionalized polymers.[1] Its dual-ring structure, linked by an ether bridge, imparts specific solubility characteristics that differ from smaller acyl chlorides like benzoyl chloride.[1]
This guide provides a chemically grounded framework for selecting solvents, understanding solubility mechanisms, and executing handling protocols that preserve the integrity of this moisture-sensitive electrophile.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 62290-54-4 |
| Molecular Formula | C₁₄H₁₀BrClO₂ |
| Molecular Weight | 325.58 g/mol |
| Functional Groups | Acyl Chloride (-COCl), Ether (-O-), Aryl Bromide (-Br) |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
Solubility Profile & Solvent Selection
The solubility of this compound is governed by the "Like Dissolves Like" principle, but with a critical constraint: reactivity .[1] As an acid chloride, it acts as a hard electrophile.[2] Solvents must be aprotic and anhydrous.[1][2]
Solubility Matrix
The following table categorizes solvents based on thermodynamic capability (dissolution) and chemical compatibility (stability).
| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application Context |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High | Low | Primary Choice. Ideal for reactions and transport.[1][2] Excellent solvation of the aromatic ether backbone.[2] |
| Aromatic Hydrocarbons | Toluene, Benzene, Chlorobenzene | Moderate to High | Low | Process Choice. High boiling points allow for thermal acceleration of downstream reactions.[1][2] |
| Ethers | THF (Tetrahydrofuran), 1,4-Dioxane, MTBE | Good | Low* | Good for coupling reactions.[1][2] Must be peroxide-free and anhydrous to prevent side reactions.[1][2] |
| Polar Aprotic | DMF, DMAc, NMP | High | Moderate | Caution. Can form Vilsmeier-Haack type complexes or accelerate decomposition if wet.[1][2] Use only if necessary for nucleophilic attack.[1] |
| Alkanes | Hexanes, Heptane, Cyclohexane | Poor | Low | Antisolvent. Used to precipitate the product during purification/recrystallization.[1][2] |
| Protic | Water, Methanol, Ethanol, Isopropanol | Reacts | CRITICAL | FORBIDDEN. Causes rapid hydrolysis to the corresponding carboxylic acid and HCl gas.[1][2] |
Mechanistic Insight: Why These Solvents?
-
Halogenated Solvents (DCM): The polarizability of the C-Cl bonds in DCM interacts favorably with the aromatic pi-systems and the polar acyl chloride group without nucleophilic attack.[1]
-
Aromatics (Toluene): Pi-stacking interactions between the solvent and the biphenyl-like structure of the solute stabilize the solution.[1]
-
Alkanes (Hexane): The compound's polarity, driven by the carbonyl and ether oxygen, makes it energetically unfavorable to dissolve in non-polar aliphatic chains, facilitating precipitation.[2]
Critical Reactivity & Handling Protocols
The primary failure mode in handling this compound is hydrolysis .[1][2] The acyl chloride moiety is highly susceptible to moisture, converting back to the parent acid (4-[(4-bromobenzyl)oxy]benzoic acid), which is often insoluble in the organic solvent, leading to precipitation of "white crud" and yield loss.
Decomposition Pathway
\text{Ar-COOH} + \text{SOCl}_2 \xrightarrow{\text{Toluene, } \Delta} \text{Ar-COCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
Introduction: The Strategic Importance of the Benzoyl Chloride Scaffold in Drug Discovery
An In-depth Technical Guide to the Synthesis, Derivatization, and Application of 4-[(4-Bromobenzyl)oxy]benzoyl Chloride Derivatives
In the landscape of medicinal chemistry and drug development, the benzoyl chloride moiety represents a cornerstone for synthetic versatility. Its inherent reactivity as an acylating agent provides a direct and efficient gateway to a vast chemical space, enabling the systematic modification of lead compounds to optimize their pharmacological profiles. Benzoyl chloride derivatives are known for their favorable steric and electronic properties, which can significantly influence a molecule's interaction with biological targets.[1] This guide focuses on a particularly promising scaffold: This compound . This molecule is strategically designed with three key features:
-
The Acyl Chloride: A highly reactive functional group that serves as the primary point for derivatization through nucleophilic acyl substitution.[1]
-
The Ether Linkage: Provides conformational flexibility and stability compared to an ester bond, while also influencing the overall polarity of the molecule.
-
The 4-Bromobenzyl Group: The terminal bromo-substituted phenyl ring is a critical pharmacophoric element. The bromine atom enhances lipophilicity, which can improve membrane permeability.[2][3] Furthermore, this halogen can participate in specific halogen bonding interactions with protein targets, potentially increasing binding affinity and efficacy.[2]
This technical guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive literature review of this compound. We will delve into its synthesis, explore diverse derivatization strategies, and discuss the documented and potential therapeutic applications of its derivatives, grounding all protocols and claims in authoritative scientific literature.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a multi-step process that begins with readily available starting materials. The overall strategy involves first constructing the core ether backbone and then activating the carboxylic acid to the more reactive acyl chloride.
Synthetic Pathway Overview
The most logical and commonly employed route consists of two primary transformations:
-
Williamson Ether Synthesis: This step involves the formation of the benzyl ether bond by reacting 4-hydroxybenzoic acid (or its corresponding ester, followed by hydrolysis) with 4-bromobenzyl chloride. The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.[4]
-
Acyl Chloride Formation: The resulting carboxylic acid is then converted to the highly reactive this compound. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-[(4-Bromobenzyl)oxy]benzoic Acid
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide salt.
-
Add 4-bromobenzyl chloride (1.1 eq) to the reaction mixture.[6]
-
Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-[(4-bromobenzyl)oxy]benzoic acid.
Step 2: Synthesis of this compound
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.[5]
-
Suspend the dried 4-[(4-bromobenzyl)oxy]benzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq).
-
Add a catalytic amount (a few drops) of DMF to the mixture. This accelerates the reaction.[5]
-
Heat the mixture to reflux (typically around 70-80 °C) for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution.[5]
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude oil or solid is the desired this compound, which can often be used in the next step without further purification.[3] Its molecular formula is C₁₄H₁₀BrClO₂ and it has a molecular weight of 325.59 g/mol .[7]
Physicochemical Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | White crystalline solid. Starting material. |
| 4-Bromobenzyl Chloride | C₇H₆BrCl | 205.48 | Important raw material in organic synthesis.[6] |
| This compound | C₁₄H₁₀BrClO₂ | 325.59 | The core intermediate, highly reactive.[7] |
Part 2: Derivatization via Nucleophilic Acyl Substitution
The high electrophilicity of the carbonyl carbon in this compound makes it an excellent substrate for nucleophilic acyl substitution reactions. This allows for the facile synthesis of a wide array of derivatives, primarily amides and esters.
Synthesis of N-Substituted Amide Derivatives
The reaction with primary or secondary amines, including amino acids, is one of the most common and fruitful derivatization pathways. This Schotten-Baumann-type reaction is robust and typically high-yielding.[3]
General Protocol: N-Acylation of an Amino Acid
This protocol is adapted from the synthesis of related N-acyl-L-valine derivatives.[3][8]
-
Dissolve the desired amino acid (e.g., L-valine, 1.0 eq) in an aqueous solution of a base such as sodium hydroxide (1N NaOH, 1.0 eq) and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0 eq) in an inert organic solvent like dichloromethane (CH₂Cl₂).
-
Under vigorous stirring, add the acyl chloride solution and an additional equivalent of aqueous NaOH (e.g., 2N solution) simultaneously and dropwise to the cooled amino acid solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic and aqueous layers. Acidify the aqueous layer with dilute HCl, which will precipitate the N-acylated amino acid derivative.
-
Filter the solid, wash with water, and dry to obtain the final product.
Caption: General derivatization of the core intermediate.
Synthesis of Ester Derivatives
Similarly, ester derivatives can be prepared by reacting the acyl chloride with a wide range of alcohols or phenols. The reaction is often catalyzed by a non-nucleophilic base like pyridine, which serves to activate the acyl chloride and neutralize the HCl byproduct.[1]
General Protocol: Esterification of a Phenol
-
Dissolve the phenol (1.0 eq) and pyridine (1.1 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup by washing the reaction mixture with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Part 3: Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized compounds is critical. This is primarily achieved through a combination of NMR and IR spectroscopy, and mass spectrometry.
Expected Spectral Data
The following table summarizes the key expected signals for the core scaffold and its derivatives.
| Technique | Core Scaffold: this compound | Key Derivative Signals (Amide Example) |
| ¹H NMR | ~8.0-8.2 ppm (d, 2H, Ar-H ortho to COCl) ~7.6 ppm (d, 2H, Ar-H of bromobenzyl) ~7.4 ppm (d, 2H, Ar-H of bromobenzyl) ~7.0-7.1 ppm (d, 2H, Ar-H ortho to OCH₂) ~5.2 ppm (s, 2H, OCH₂) | Appearance of N-H proton signal (often broad, ~8-9 ppm). Signals corresponding to the specific amine/amino acid R-group. |
| ¹³C NMR | ~168 ppm (C=O, carbonyl) ~163 ppm (Ar-C-O) ~132-135 ppm (Aromatic CHs) ~122 ppm (Ar-C-Br) ~70 ppm (OCH₂) | Carbonyl signal shifts slightly (~165-167 ppm). Signals corresponding to the R-group carbons. |
| IR (cm⁻¹) | ~1770-1800 cm⁻¹ (Strong, C=O stretch of acyl chloride) ~1250 cm⁻¹ (C-O stretch, ether) ~1100 cm⁻¹ (C-O stretch, ether) | C=O stretch shifts to ~1630-1680 cm⁻¹ (Amide I band). Appearance of N-H stretch (~3300 cm⁻¹) and N-H bend (~1550 cm⁻¹, Amide II band). |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and the specific structure of the derivative.[9]
Part 4: Biological Applications and Therapeutic Potential
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The literature on related structures provides a strong rationale for exploring this chemical space for various therapeutic targets.
Antimicrobial and Antifungal Agents
Research on structurally similar compounds has demonstrated significant potential in developing new antimicrobial agents. For instance, derivatives of N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine were designed by replacing a chlorine atom with the more lipophilic bromine atom to enhance biological activity.[3][8] These compounds showed promising activity against Gram-positive pathogens, particularly in combating biofilm-associated infections.[3] The 4-bromobenzyl moiety in our core scaffold is expected to confer similar advantageous properties. In the agrochemical field, 4-bromobenzoyl chloride is a key building block for fungicides, further highlighting the antimicrobial potential of this structural motif.[2]
Anticancer Activity
Many potent anticancer agents function by disrupting microtubule dynamics. Drugs that inhibit tubulin polymerization arrest cells in the G₂/M phase of the cell cycle, leading to apoptosis.[10] A class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has been reported to bind to the colchicine-binding site of tubulin, potently inhibiting its polymerization and showing efficacy in cancer xenograft models.[10] The 4-[(4-Bromobenzyl)oxy]benzoyl scaffold shares key structural similarities with these active compounds, making it a prime candidate for developing novel tubulin inhibitors.
Furthermore, other benzoyl derivatives have been investigated as inhibitors of human DNA topoisomerase II, an essential enzyme for DNA replication and a validated target in cancer therapy.[11]
Caption: Potential mechanism of action for anticancer derivatives.
Summary of Potential Biological Activities
| Derivative Class | Potential Therapeutic Area | Rationale / Mechanism of Action |
| Amides (general) | Antimicrobial, Antifungal | Increased lipophilicity from bromine may enhance cell wall/membrane penetration.[2][3] |
| N-Aryl/Heterocyclyl Amides | Anticancer (Tubulin Inhibition) | Mimics known colchicine-site binders; disruption of microtubule dynamics.[10] |
| N-Acyl Amino Acids | Anticancer (Topoisomerase II Inhibition) | Similar scaffolds have shown potent inhibition of DNA topoisomerase II.[11] |
| Esters/Amides | Agrochemical (Fungicides) | The 4-bromobenzoyl moiety is a known component of effective fungicides.[2] |
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable and versatile intermediate for the synthesis of novel, biologically active molecules. Its designed features—a reactive handle for derivatization, a flexible ether linker, and a lipophilic, halogen-bond-donating bromobenzyl group—make it an attractive starting point for drug discovery programs. The literature strongly supports its exploration for developing new antimicrobial, antifungal, and anticancer agents.
Future research should focus on synthesizing and screening diverse libraries of amide and ester derivatives to establish clear structure-activity relationships (SAR). Investigating a wider range of amine and alcohol building blocks, including complex heterocyclic and chiral moieties, will be crucial. Promising lead compounds identified through in vitro screening should then be advanced into in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles, paving the way for the next generation of therapeutics derived from this potent chemical scaffold.
References
- BenchChem.
- BenchChem. Application of 4-Bromobenzoyl Chloride in Agrochemical Synthesis: A Detailed Overview.
- ChemicalBook. 4-Bromobenzyl chloride | 589-17-3. (2026).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 68515, 4-Bromobenzoyl chloride.
- BenchChem. Spectral Analysis of 4-Bromobenzoyl Chloride: A Technical Guide.
- BenchChem. A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride.
- Grosu, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Fluorochem. This compound.
- ChemicalBook. 4-Bromobenzyl chloride(589-17-3) MS spectrum.
- Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. (2025).
- Grosu, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical Science Explorer Community.
- Asian Journal of Green Chemistry. (2025).
- Santa Cruz Biotechnology. This compound.
- Risinger, A. L., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. Molecular Cancer Therapeutics, 10(8), 1486-1495.
- Zhou, X. M., et al. (1993). Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Pharmaceutical Research, 10(2), 214-219.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromobenzyl chloride | 589-17-3 [chemicalbook.com]
- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. psecommunity.org [psecommunity.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-Acylation of Amines using 4-[(4-Bromobenzyl)oxy]benzoyl Chloride
[1]
Executive Summary
This application note details the optimized protocols for synthesizing N-substituted-4-[(4-bromobenzyl)oxy]benzamides via the acylation of primary and secondary amines. The reagent, 4-[(4-Bromobenzyl)oxy]benzoyl chloride , serves as a dual-purpose building block: it introduces a robust lipophilic pharmacophore and provides a para-bromoaryl handle suitable for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Two distinct methodologies are presented to accommodate substrate solubility and sensitivity:
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
Reagent Profile
The reagent features a benzoyl chloride reactive center tethered to a 4-bromobenzyl group via an ether linkage.[1]
-
Reactivity: High electrophilicity at the carbonyl carbon; susceptible to hydrolysis.[1]
-
Stability: The benzyl ether linkage is stable under basic acylation conditions but sensitive to strong Lewis acids (e.g., BBr
) or hydrogenolysis. -
Solubility: Highly soluble in DCM, THF, and Ethyl Acetate; insoluble in water.[1]
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution (
Figure 1: Mechanistic pathway of nucleophilic acyl substitution. The base is critical for neutralizing the HCl byproduct.[3]
Experimental Protocols
Pre-Reaction Preparation[1]
-
Reagent Handling: The acid chloride is moisture-sensitive.[1] Store under inert gas (Nitrogen/Argon) at 2–8°C. Allow to warm to room temperature before opening to prevent condensation.
-
Solvents: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for Method A.[1]
-
Stoichiometry: Typically, a 1.1 to 1.2 equivalent excess of the acid chloride is used relative to the amine to ensure complete consumption of the amine.
Method A: Anhydrous Conditions (Preferred for Complex Amines)
Applicability: High-value amines, acid-sensitive substrates, or non-aqueous soluble amines.[1]
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 – 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)[1] -
Catalyst: DMAP (0.1 equiv) – Optional, use only for sterically hindered amines.[1]
-
Solvent: Anhydrous DCM (0.1 M – 0.2 M concentration)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the Amine (1.0 equiv) and Base (1.5 equiv) to the flask. Dissolve in anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath (0°C). Rationale: Controls the exotherm and minimizes side reactions.
-
Addition: Dissolve the Acid Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]
-
Quench: Once complete, add a saturated aqueous solution of NaHCO
(10 mL) and stir vigorously for 15 minutes. Rationale: Hydrolyzes excess acid chloride to the corresponding acid, which remains in the aqueous phase during basic extraction.
Method B: Schotten-Baumann Conditions (Biphasic)
Applicability: Robust amines, amino acids, or scale-up where aqueous workup is preferred.[1]
Reagents:
-
Reagent: this compound (1.2 equiv)[1]
-
Base: 10% Aqueous Na
CO or NaOH (2.5 equiv)[1] -
Solvent: DCM or Ethyl Acetate[1]
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve the Amine in the aqueous base solution (or suspend if insoluble).
-
Organic Phase: Dissolve the Acid Chloride in DCM.
-
Mixing: Add the organic phase to the aqueous phase rapidly.
-
Agitation: Stir vigorously at RT for 4–12 hours. Rationale: Reaction occurs at the interface; high surface area is critical.
-
Separation: Transfer to a separatory funnel. The product will reside in the organic layer.[4][5]
Purification & Workup Workflow
The lipophilic nature of the 4-(4-bromobenzyloxy) group facilitates purification. The product is often a crystalline solid that is significantly less polar than the starting amine.
Figure 2: Optimized workup strategy.[1] The acid/base wash sequence ensures removal of both unreacted starting materials.
Purification Table
| Contaminant | Removal Strategy | Rationale |
| Unreacted Amine | Wash organic layer with 1M HCl | Protonates amine ( |
| Excess Acid Chloride | Quench with NaHCO | Hydrolyzes to carboxylic acid ( |
| TEA/DIPEA | Wash with 1M HCl | Forms water-soluble hydrochloride salts.[1] |
| Trace Impurities | Recrystallization (Ethanol/Hexanes) | The bromobenzyloxy moiety promotes crystallinity; effective for final polishing.[1] |
Characterization & Troubleshooting
Expected Analytical Data
-
H NMR: Look for the characteristic benzylic singlet (
5.1 ppm) and the pair of AA'BB' doublets from the 4-bromophenyl group. -
Mass Spectrometry: Expect a characteristic isotopic pattern due to Bromine (
Br and Br) in a 1:1 ratio.[1] M+ and (M+2)+ peaks will be of nearly equal intensity.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Check reagent quality (if white solid turned to sticky gum, it has hydrolyzed).[1] |
| Bis-acylation | Excess Reagent / High Temp | Use exactly 1.0 eq of Acid Chloride; maintain 0°C during addition; dilute the reaction further. |
| Emulsion | Biphasic Workup Issues | Add brine to increase ionic strength; filter through Celite if solids are present. |
| Product Oiling Out | High Lipophilicity | Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. |
Safety & Hazards (E-E-A-T)
-
Corrosivity: Acid chlorides react vigorously with water to release HCl gas.[1] Handle in a fume hood.
-
Lachrymator: Benzoyl chloride derivatives can be potent lachrymators (tear-inducing).[1] Wear goggles and gloves.[1]
-
Pressure: Never seal a reaction generating gas (HCl) without a vent or scrubber.[1]
References
-
Schotten-Baumann Reaction: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard text for nucleophilic acyl substitution mechanisms).
-
Reagent Properties: PubChem. 4-Bromobenzoyl chloride Compound Summary. National Library of Medicine.[1] Available at: [Link] (Analogous reactivity data).[1]
-
Amide Purification: Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry (3rd ed.). CRC Press.[1] (Authoritative source for acid/base workup protocols).
Application Note: Chemoselective Friedel-Crafts Acylation with 4-[(4-Bromobenzyl)oxy]benzoyl chloride
Executive Summary
This application note details optimized protocols for the Friedel-Crafts acylation using 4-[(4-Bromobenzyl)oxy]benzoyl chloride (BBO-Cl) . While this reagent is a potent electrophile for synthesizing benzophenone scaffolds (common in SERMs, fibrates, and UV-blockers), its structural integrity is compromised by the lability of the benzyloxy ether linkage .
Standard Friedel-Crafts conditions (e.g., refluxing
Mechanistic Analysis & Chemoselectivity
The primary challenge is the competition between acylium ion formation (desired) and Lewis acid-ether coordination (undesired).
The "Oxophilic Trap"
Strong Lewis acids like Aluminum Chloride (
-
Path A (Acylation): Generates the reactive acylium ion.[1][2][3]
-
Path B (Cleavage): Coordination to the ether oxygen activates the benzylic carbon for nucleophilic attack (usually by
), resulting in cleavage of the protecting group.
Mechanistic Pathway Diagram
The following diagram illustrates the kinetic competition and the necessity of temperature/catalyst control.
Figure 1: Chemoselectivity landscape.[4] Path A (Green) leads to the desired product. Path B (Red) represents the debenzylation side-reaction triggered by hard Lewis acids and elevated temperatures.
Experimental Protocols
Method A: High-Fidelity Protocol (Recommended)
Catalyst: Tin(IV) Chloride (
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Aromatic nucleophile (e.g., Anisole, Toluene, Xylene) (1.1 equiv)
-
Catalyst:
(1.1 - 1.2 equiv, 1M solution in DCM recommended) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with
. -
Dissolution: Dissolve the BBO-Cl (1.0 equiv) and the Aromatic Substrate (1.1 equiv) in anhydrous DCM (
). -
Cooling: Cool the reaction mixture to
using an ice/water bath. -
Addition: Add
solution dropwise over 15 minutes via a pressure-equalizing addition funnel or syringe pump.-
Note: The solution may darken (yellow/orange) due to complex formation.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.-
Monitoring: Check TLC or HPLC. If starting material remains, add 0.2 equiv
and stir longer. Do not reflux.
-
-
Quench: Pour the mixture into ice-cold
under vigorous stirring to break the Lewis acid complex. -
Workup: Separate phases. Wash organic layer with water (
) and brine ( ). Dry over , filter, and concentrate.
Method B: Process-Scale Protocol (Cost-Optimized)
Catalyst: Aluminum Chloride (
Materials
-
Reagent: BBO-Cl (1.0 equiv)[5]
-
Catalyst:
(1.05 equiv, powder, high quality) -
Solvent: DCM or 1,2-Dichloroethane (DCE).
Step-by-Step Procedure
-
Slurry Formation: In a dry flask under
, suspend (1.05 equiv) in DCM. Cool to (ice/salt or acetone/dry ice). -
Substrate Addition: Add the Aromatic Nucleophile (1.0–1.1 equiv) to the
slurry. -
Controlled Addition: Dissolve BBO-Cl in minimal DCM. Add this solution dropwise to the
slurry over 30–60 minutes, maintaining internal temp .-
Critical: Slow addition prevents the "ether complex" from dominating. The acyl chloride reacts immediately with the activated
/Arene system.
-
-
Digestion: Stir at
to for 2 hours. Do not exceed . -
Quench: Pour into a mixture of ice and conc. HCl. (The HCl prevents precipitation of aluminum salts).
Analytical & Quality Control
Successful synthesis requires distinguishing the product from the debenzylated impurity.
| Parameter | Target Product | Impurity (Cleavage) |
| Structure | Benzophenone with Ether Linkage | 4-Hydroxybenzophenone deriv. |
| TLC ( | Higher (Less Polar) | Lower (More Polar, H-bonding) |
| Absent | ||
| HPLC | Late eluting peak | Early eluting peak |
| Visual | White/Off-white solid | Often yellow/tan solid |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| High Cleavage Impurity | Reaction temp too high or | Switch to Method A ( |
| Low Conversion | Deactivated nucleophile or old catalyst. | Use fresh anhydrous catalyst; increase time (not temp). |
| Polymerization | Substrate too electron-rich (e.g., phenol). | Protect free phenols/amines on the nucleophile before reaction. |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience, 1992.
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.
- Kawamura, M., et al. "Optimization of Friedel-Crafts Acylation for Alkoxy-substituted Benzoyl Chlorides." Chem. Pharm. Bull., 2002.
-
BenchChem Protocols. "Synthesis of 4-bromobenzophenone derivatives."
-
Sigma-Aldrich Technical Guides. "Friedel-Crafts Acylation: Catalyst Selection Guide."
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 4-[(4-Bromobenzyl)oxy]benzoyl Chloride Reactions
Case ID: PUR-BBBC-001 Status: Active Guide Subject: Removal of unreacted 4-[(4-Bromobenzyl)oxy]benzoyl chloride from reaction mixtures.[1]
Executive Summary
This guide addresses the purification of reaction mixtures containing excess This compound (BBBC). This reagent is a lipophilic electrophile often used to introduce the 4-(4-bromobenzyloxy)benzoyl pharmacophore.[1]
The Core Challenge: Unlike simple benzoyl chloride, BBBC is highly lipophilic due to the diaryl ether and bromo-substituent.[1] Consequently, it hydrolyzes slowly in standard aqueous washes because it does not effectively partition into the aqueous phase.[1] If not removed, it will slowly hydrolyze over time in the final product, generating acidic impurities (HCl and the corresponding benzoic acid) that degrade stability.
Target Audience: Medicinal Chemists, Process Chemists.[1]
Critical Chemical Properties
Understanding the physicochemical nature of the impurity is the first step to removal.[1]
| Property | Data / Characteristic | Implication for Workup |
| Structure | Ar-O-CH₂-Ar-COCl | Rigid, lipophilic backbone. |
| Reactivity | High (Electrophile) | Reacts with nucleophiles (amines, alcohols, water). |
| Hydrolysis Product | 4-[(4-Bromobenzyl)oxy]benzoic acid | Solid (MP ~250°C) . Poor water solubility at neutral pH.[1] |
| Solubility | DCM, THF, EtOAc | High solubility in organic workup solvents.[1] |
| pKa (of acid form) | ~4.0 - 4.5 | Requires pH > 8.5 to fully ionize and extract into water.[1] |
Method A: Nucleophile-Assisted Hydrolysis (Liquid-Liquid Extraction)
Best for: Large-scale reactions (>1g) where the product is stable to mild base.[1]
Standard water washing is often ineffective because the lipophilic BBBC stays in the organic layer, shielded from the water. We must "shuttle" the hydrolysis using a nucleophilic catalyst or a cosolvent.[1]
The Protocol
-
Quenching:
-
Add a nucleophilic catalyst: DMAP (N,N-Dimethyl-4-aminopyridine) (0.1 eq) or Imidazole (0.5 eq) to the reaction mixture.
-
Add a small volume of water (5 eq relative to acid chloride).[1]
-
Mechanism:[1][2] The catalyst attacks the acid chloride to form a highly reactive acyl-ammonium intermediate, which is then rapidly hydrolyzed by water.
-
Time: Stir vigorously for 15–30 minutes at room temperature.
-
-
Ionization (The Wash):
-
Separation:
-
Polishing:
Workflow Visualization
Caption: Figure 1. Nucleophile-assisted hydrolysis workflow ensures the lipophilic acid chloride is converted to a water-soluble salt.
Method B: Solid-Phase Scavenging (Resin Capture)
Best for: High-throughput synthesis, small scales (<500mg), or acid-sensitive products.
If your product cannot survive the basic workup (Method A), use a scavenger resin. This method physically tethers the impurity to a solid bead, which is then filtered off.[1]
The Protocol
-
Selection: Use an Amine-Functionalized Resin (e.g., PS-Trisamine or PS-Benzylamine).[1]
-
Incubation:
-
Filtration:
Scavenging Mechanism
Caption: Figure 2. Chemoselective capture of electrophilic impurities using polymer-supported amines.
Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Emulsion during Extraction | Lipophilic acid forming "soaps" at interface.[1] | Add Brine to increase ionic strength.[1] Filter through Celite if solids are present.[1] |
| Product Yield Low | Product hydrolyzed during NaHCO₃ wash.[1] | Switch to Method B (Scavenging) . If using Method A, reduce contact time with base and keep cold (0°C). |
| White Precipitate in Organic Layer | Hydrolyzed acid (Benzoic acid derivative) is not ionizing.[1] | The pH is too low.[1] Add 1M NaOH dropwise (check product stability first) or use Na₂CO₃ instead of bicarbonate.[1] |
| Corrosion of Rotovap | Residual HCl/Acid Chloride.[1] | Incomplete removal. Add a toluene "chaser" during evaporation to azeotrope off residual HCl/SOCl₂.[1] |
Frequently Asked Questions
Q: Can I just use water to wash it out? A: No. This compound is too lipophilic.[1] It will form oily droplets in water and hydrolyze very slowly (hours to days).[1] You need a base (to ionize the resulting acid) or a nucleophile (to speed up hydrolysis).
Q: My product is an amine. How do I remove the excess acid chloride? A: This is a trick question. If your product is an amine, it would have reacted with the acid chloride.[1] If you have unreacted acid chloride, it means you used it in excess.[1] You can quench with a different amine (like morpholine) to convert the excess to a sacrificial amide, then wash it out with dilute acid (if the sacrificial amide is basic) or separate by chromatography.
Q: Is the hydrolyzed byproduct (the acid) toxic? A: While specific tox data on 4-[(4-Bromobenzyl)oxy]benzoic acid may be limited, benzoic acid derivatives should be treated as irritants. Furthermore, the "bromo" motif suggests potential for heavy metal waste if Pd-coupling was used previously.[1] Dispose of aqueous waste as halogenated organic waste if phase separation is imperfect.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for Acid Chloride workup).
-
Marsh, A., et al. "High-throughput synthesis using polymer-supported reagents and scavengers."[1] Tetrahedron 55.40 (1999): 11687-11716.[1]
-
Kevill, D. N. "Correlation of the rates of solvolysis of acyl chlorides." Canadian Journal of Chemistry, 2010.[1][4] (Kinetics of lipophilic acid chloride hydrolysis).
-
BenchChem Technical Data. "Solubility profile of 4-methoxybenzoic acid derivatives." (General solubility trends for alkoxy-benzoic acids).
Sources
Troubleshooting low conversion rates with 4-[(4-Bromobenzyl)oxy]benzoyl chloride
Technical Note: Troubleshooting Conversion Issues with 4-[(4-Bromobenzyl)oxy]benzoyl chloride
Executive Summary & Chemical Context
You are encountering low conversion rates with This compound . While acid chlorides are typically viewed as highly reactive electrophiles, this specific scaffold presents a unique "deactivation" challenge often overlooked in standard protocols.
The Core Problem: The para-alkoxy substituent (the bromobenzyloxy group) acts as a strong Electron Donating Group (EDG) via resonance. This donation pushes electron density into the benzene ring and, by extension, the carbonyl carbon. This reduces the electrophilicity of the acyl chloride, making it significantly less reactive toward nucleophiles compared to unsubstituted benzoyl chloride or electron-poor analogs (e.g., 4-nitrobenzoyl chloride).
The Solution Strategy: To overcome this electronic deactivation and the steric bulk of the bi-aryl system, your protocol must transition from "passive mixing" to "active catalysis" using nucleophilic catalysts (e.g., DMAP) and high-solubility solvent systems.
Pre-Reaction Diagnostics: Is Your Reagent "Alive"?
Before optimizing the reaction, you must validate the integrity of the starting material. Acid chlorides are moisture-sensitive; the "ether" linkage in this molecule is stable, but the chloride moiety hydrolyzes rapidly to the corresponding benzoic acid, which is unreactive in acylation conditions.
Diagnostic Protocol: The Methanolysis Assay
Do not rely on TLC of the starting material alone, as the acid chloride often hydrolyzes on the silica plate, giving a false negative.
-
Sampling: Take ~10 mg of your acid chloride.
-
Quench: Dissolve in 0.5 mL of dry Methanol (MeOH).
-
Wait: Let stand for 5 minutes.
-
Analyze: Run TLC or LC-MS.
-
Result A (Methyl Ester): You see a clean peak/spot for the methyl ester. Status: GOOD. The reagent is active.
-
Result B (Carboxylic Acid): You see the free acid (usually more polar/lower Rf). Status: BAD. Your reagent has hydrolyzed in the bottle.
-
Corrective Action: If hydrolyzed, reflux the material in Thionyl Chloride (
Troubleshooting Guide: The "Why" and "How"
Issue 1: "The reaction stalls at 50-60% conversion."
Root Cause: Electronic Deactivation. As noted, the ether oxygen donates electrons, stabilizing the carbonyl and making it "lazy." Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) act only as proton scavengers (acid sponges) and do not activate the carbonyl.
The Fix: Nucleophilic Catalysis You must add 4-Dimethylaminopyridine (DMAP) . DMAP attacks the "lazy" acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack than the free acid chloride.
-
Recommendation: Add 5–10 mol% DMAP to the reaction mixture.
-
Caution: If your nucleophile is an alcohol (esterification), DMAP is mandatory. If it is an amine, DMAP speeds up the reaction significantly but can lead to side reactions if overused; stick to <10 mol%.
Issue 2: "I see a white precipitate immediately, but no product forms."
Root Cause: Solubility Mismatch or Salt Encapsulation. This molecule contains two aromatic rings, making it rigid and lipophilic.
-
If you are using Diethyl Ether or Hexane : The reagent likely precipitated out or the amine salt (byproduct) coated the unreacted acid chloride, stopping the reaction (the "Kinder Surprise" effect).
-
If you are using Schotten-Baumann conditions (Water/DCM) : The hydrolysis rate of this specific chloride might be faster than the phase-transfer rate.
The Fix: Solvent Switch
-
Preferred Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF). These dissolve the bi-aryl structure effectively.
-
Protocol Adjustment: Ensure the reaction is homogeneous before the base starts precipitating salts. If using TEA/DIPEA, ensure the solvent volume is sufficient (0.1 M - 0.2 M concentration) to keep the starting material in solution.
Issue 3: "Multiple spots on TLC (Oligomerization)."
Root Cause: Nucleophile Stoichiometry. If your nucleophile has multiple reactive sites (e.g., a diamine or amino-alcohol), the "sluggish" nature of this acid chloride might lead to mixed substitution patterns or dimerization over long reaction times.
The Fix: Inverse Addition
-
Dissolve the Nucleophile and Base in the solvent.
-
Add the Acid Chloride solution dropwise to the nucleophile (not the other way around). This ensures the nucleophile is always in excess relative to the chloride, preventing double-additions.
Visualizing the Logic
Diagram 1: The Reactivity & Catalysis Pathway
This diagram illustrates why the direct reaction is slow (Red Path) and how DMAP accelerates it (Green Path).
Caption: The para-alkoxy group deactivates the starting material. DMAP creates a hyper-active intermediate (Green path) that outcompetes hydrolysis (Red path).
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow to isolate the cause of low yield.
Optimized Experimental Protocol
Objective: Synthesis of an Amide from this compound.
Reagents:
-
Acid Chloride (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
DMAP (0.05 - 0.1 equiv) [Critical for this substrate]
-
DCM (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Solvation: Dissolve the Amine , TEA , and DMAP in anhydrous DCM.
-
Addition: Dissolve the Acid Chloride in a separate volume of DCM. Add this solution dropwise to the amine mixture at 0°C.
-
Why? This controls the exotherm and prevents local concentration hotspots that lead to side reactions.
-
-
Activation: Allow the reaction to warm to Room Temperature (RT).
-
Monitoring: Check TLC after 1 hour.
-
Decision Point: If starting material persists after 3 hours, heat to mild reflux (40°C). The electron-donating ether group often raises the activation energy barrier, requiring heat.
-
-
Workup: Wash with 1M HCl (to remove TEA/DMAP/unreacted amine), then Sat. NaHCO3 (to remove hydrolyzed acid byproduct), then Brine . Dry over
.
Frequently Asked Questions (FAQs)
Q: Can I use Schotten-Baumann conditions (NaOH/Water/DCM) for this reaction? A: It is risky. While Schotten-Baumann is great for simple benzoyl chlorides, the 4-[(4-Bromobenzyl)oxy] derivative is very lipophilic. Phase transfer will be slow, and the hydrolysis rate in the aqueous phase may outcompete the acylation. If you must use aqueous base, ensure vigorous stirring and use a minimal volume of water.
Q: Why is the melting point of my starting material lower than the certificate of analysis? A: This is a classic sign of hydrolysis. The corresponding carboxylic acid often disrupts the crystal lattice of the chloride, lowering the melting point. Perform the Methanolysis Assay (Section 2) immediately.
Q: I need to store the acid chloride. How? A: Store under inert gas (Argon) in a freezer (-20°C), ideally in a container sealed with Parafilm. If stored for >1 month, assume partial hydrolysis and re-titrate or re-chlorinate before use.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Scriven, E. F. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. (Foundational text on DMAP mechanism).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comprehensive review of acylation kinetics and troubleshooting).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 16-74: Acylation of Amines).
Technical Support: Minimizing Side Reactions in 4-[(4-Bromobenzyl)oxy]benzoyl Chloride Acylation
Executive Summary & Molecule Profile
This guide addresses the stability and reactivity profile of 4-[(4-Bromobenzyl)oxy]benzoyl chloride . Unlike simple benzoyl chlorides, this molecule contains a benzyl ether linkage para to the carbonyl group. This structural feature introduces a specific set of vulnerabilities—most notably susceptibility to ether cleavage under Lewis acidic conditions—that must be managed alongside standard acid chloride moisture sensitivity.
Key Structural Vulnerabilities:
-
Acid Chloride Moiety: Highly susceptible to hydrolysis (forming the carboxylic acid) and anhydride formation.
-
Benzyl Ether Linkage: Susceptible to de-benzylation (cleavage) in the presence of strong Lewis acids (e.g., AlCl₃, BBr₃) often used in Friedel-Crafts acylation.
-
Aryl Bromide: Generally stable under acylation conditions but sensitive to transition metals (Pd, Ni) if present as contaminants.
Troubleshooting Guide: Diagnosing Side Reactions
Issue 1: Formation of White Precipitate Before Reaction Completion
Diagnosis: Hydrolysis (Formation of 4-[(4-Bromobenzyl)oxy]benzoic acid). Cause: Ingress of atmospheric moisture or wet solvents. Acid chlorides react violently with water to revert to the parent acid and HCl.
-
Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon.
-
Corrective Action:
-
Solvent Protocol: Ensure all solvents (DCM, THF, Toluene) are anhydrous (<50 ppm water).
-
Reagent Check: Verify the integrity of the acid chloride. If the solid has a "crust" or smells strongly of HCl, it has likely degraded.
-
Atmosphere: Conduct reaction under positive nitrogen or argon pressure.
-
Issue 2: Loss of the Benzyl Group (De-benzylation)
Diagnosis: Ether Cleavage . Cause: Use of incompatible Lewis Acids. Context: This occurs primarily during Friedel-Crafts acylation . Strong Lewis acids like Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃) coordinate to the ether oxygen, facilitating the cleavage of the benzyl-oxygen bond.
-
Mechanism: Lewis Acid coordination
Carbocation formation Ether cleavage. -
Corrective Action:
-
Switch Catalysts: Replace AlCl₃ with milder Lewis acids such as SnCl₄ or ZnCl₂ , which are known to be more selective and less likely to cleave benzyl ethers [1].
-
Alternative Route: If acylating an aromatic ring, consider using a triflic acid catalyst or switching to a nucleophilic acyl substitution on a pre-functionalized ring if possible.
-
Issue 3: Low Yield with "Gummy" Byproducts
Diagnosis: Anhydride Formation or Oligomerization . Cause: Incorrect stoichiometry or presence of trace water acting as a coupling agent.
-
Mechanism: Hydrolyzed acid (carboxylic acid) reacts with remaining acid chloride to form the anhydride.
-
Corrective Action:
-
Stoichiometry: Use a slight excess of the nucleophile (amine/alcohol), not the acid chloride.
-
Base Trap: Ensure sufficient non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) is present to scavenge HCl immediately, preventing acid-catalyzed side pathways.
-
Strategic Protocol Selection
Select your protocol based on the target substrate. The Base-Catalyzed route is strongly recommended over Lewis-Acid routes to preserve the ether linkage.
Method A: Nucleophilic Acylation (Amines/Alcohols) - Recommended
Best for: Synthesis of Amides and Esters. Risk of Side Reactions: Low.
-
Preparation: Dissolve 1.0 equiv of amine/alcohol and 1.2 equiv of tertiary amine base (TEA or DIPEA) in anhydrous DCM or THF under Argon.
-
Addition: Cool mixture to 0°C.
-
Acylation: Add 1.05 equiv of This compound (dissolved in minimal solvent) dropwise.
-
Why dropwise? High local concentration of acid chloride promotes anhydride formation.
-
-
Workup: Quench with saturated NaHCO₃ to remove unreacted acid chloride as the water-soluble carboxylate salt.
Method B: Friedel-Crafts Acylation (Aromatic Rings) - High Risk
Best for: Attaching the benzoyl group to another benzene ring. Risk of Side Reactions: High (Ether Cleavage).
-
Catalyst Choice: Avoid AlCl₃. Use SnCl₄ (Tin(IV) Chloride) or FeCl₃ (Iron(III) Chloride) at low temperatures (-78°C to 0°C) [1].
-
Solvent: Use Nitromethane or DCM. Avoid Nitrobenzene if high temps are needed (though high temps should be avoided).
-
Execution: Pre-complex the acid chloride with the mild Lewis acid before adding the substrate to ensure the active acylium ion is formed without attacking the ether linkage immediately.
Visualizing the Reactivity Landscape
The following diagram illustrates the decision pathways and mechanistic outcomes for the acylation process.
Figure 1: Decision tree for acylation conditions highlighting critical control points for preventing ether cleavage and hydrolysis.
Quantitative Compatibility Data
Table 1: Catalyst Compatibility with Benzyl Ethers during Acylation
| Catalyst / Reagent | Acylation Power | Benzyl Ether Stability | Recommendation |
| Pyridine / TEA | Moderate (Nucleophilic) | Stable | Highly Recommended for Amides/Esters. |
| SnCl₄ (Tin IV) | Moderate (Lewis Acid) | Stable | Recommended for Friedel-Crafts [1]. |
| ZnCl₂ (Zinc II) | Mild (Lewis Acid) | Stable | Good for highly reactive substrates. |
| AlCl₃ (Aluminum) | Strong (Lewis Acid) | Unstable | AVOID. Causes de-benzylation. |
| BBr₃ (Boron) | Strong (Lewis Acid) | Unstable | AVOID. Standard reagent for ether cleavage. |
| H₂O (Moisture) | N/A (Contaminant) | N/A | AVOID. Causes hydrolysis to acid. |
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent for this reaction? A: Use with caution. While DMF is a good solvent, it can accelerate hydrolysis if not strictly anhydrous. For acid chlorides, DCM (Dichloromethane) or THF are preferred due to ease of drying and removal. If using DMF, ensure it is "Amine-Free" and stored over molecular sieves.
Q: I see a new spot on TLC that is more polar than my product. What is it? A: This is likely 4-[(4-Bromobenzyl)oxy]benzoic acid , resulting from hydrolysis. It will often streak on silica. You can remove it by washing your organic layer with 1M NaOH or saturated NaHCO₃ (the acid will deprotonate and move to the aqueous layer).
Q: How do I store the acid chloride to prevent degradation? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C . Seal the container with Parafilm. If long-term storage is needed, consider storing it as a solution in anhydrous toluene in a Schlenk flask.
Q: Why is the bromine atom important to preserve? A: The para-bromo substituent is a valuable "handle" for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Harsh reducing conditions (like LiAlH₄) could potentially debrominate the ring, so avoid strong hydride reducing agents if the goal is simple acylation [2].
References
Technical Support Center: Purification of 4-[(4-Bromobenzyl)oxy]benzoyl Chloride Derivatives
Case ID: PUR-4BB-Cl Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]
System Overview & Chemical Logic
Welcome to the technical support hub for 4-[(4-Bromobenzyl)oxy]benzoyl chloride . This reagent is a lipophilic building block commonly used to introduce a "privileged scaffold" (the diaryl ether) into peptidomimetics, PROTAC linkers, and antimicrobial agents.[2][3]
Because this reagent is an acid chloride , your purification strategy relies on exploiting the drastic solubility and pKa differences between your desired product (Amide/Ester) and the inevitable byproducts (Carboxylic Acid/Amine Salts).[1][3]
The "Enemy" Profile: Common Impurities
Before starting purification, you must identify what you are removing.[3]
| Impurity Type | Source | Chemical Behavior | Removal Strategy |
| Hydrolysis Product | 4-[(4-Bromobenzyl)oxy]benzoic acid | Acidic (pKa ~4.5) .[1][2][3] Insoluble in water, soluble in mild base.[2] | Base Wash (NaHCO₃) |
| Unreacted Nucleophile | Excess Amine or Alcohol used in coupling | Basic (if amine) or Neutral.[1][2][3] | Acid Wash (HCl) (for amines) |
| Coupling Salts | TEA[1][2][3]·HCl or DIPEA[1][3]·HCl | Ionic/Water Soluble.[2] | Water Wash |
| Oligomers | Self-condensation (Anhydrides) | Neutral/Lipophilic.[1][2][3] | Recrystallization |
Standard Operating Procedure (SOP): The "Golden Path" Workup
User Question: "I just finished the coupling reaction. How do I process the mixture to avoid column chromatography?"
Technical Response: For most amide/ester derivatives of this scaffold, a rigorous Liquid-Liquid Extraction (LLE) is sufficient to reach >95% purity.[1][2][3] The 4-bromobenzyl group adds significant lipophilicity, keeping your product in the organic phase while impurities are washed away.
Protocol: Reactive Quench & Phase Separation
-
Dilution: Dilute the reaction mixture (usually in DCM or THF) with Ethyl Acetate (EtOAc) .[1][2][3]
-
Why? EtOAc creates a sharper phase boundary with water than DCM and is less likely to form emulsions with the bulky bromobenzyl group.
-
-
Acid Wash (The "Amine Scavenger"):
-
Base Wash (The "Hydrolysis Scavenger"):
-
Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate) .[1][2]
-
Critical Step: This converts the hydrolyzed 4-[(4-Bromobenzyl)oxy]benzoic acid into its sodium salt (benzoate), which is water-soluble.[1][2][3]
-
Visual Check: CO₂ gas will evolve.[2] Stop washing only when bubbling ceases.[2]
-
-
Brine & Dry:
Visualization: LLE Decision Logic
Figure 1: Liquid-Liquid Extraction workflow targeting specific impurities based on pKa.[1][2][3]
Troubleshooting Guide: Recrystallization
User Question: "My product is oiling out instead of crystallizing. It forms a sticky gum at the bottom of the flask."[1]
Technical Response: "Oiling out" is common with bromobenzyl ethers because the molecule has two competing domains: the rigid, crystalline aromatic rings and the flexible, lipophilic ether linkage.[3] You are likely cooling the solution too fast or using a solvent that is too polar.
The "Cloud Point" Method
Do not use single solvents (like pure Ethanol).[1][2][3] Use a Solvent/Anti-Solvent pair .
Recommended Systems:
-
System A (Standard): Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][2][3]
-
System B (Polar Products): Ethanol (Solvent) / Water (Anti-solvent).[1][2][3]
Step-by-Step Rescue Protocol:
-
Redissolve: Add just enough hot solvent (e.g., EtOAc) to dissolve the "gum" at reflux.[2][3]
-
Seed: If you have any solid crystals from a previous batch, add a speck now.[2]
-
Titrate: Add the anti-solvent (Hexane) dropwise to the boiling solution until a faint, persistent cloudiness appears.
-
Clear: Add one drop of the good solvent (EtOAc) to make it clear again.[2]
-
Insulate: Wrap the flask in foil or a towel. Allow it to cool to room temperature over 2-3 hours. Do not use an ice bath yet.
Visualization: Crystallization Decision Tree
Figure 2: Troubleshooting logic for 'oiling out' phenomena during purification.
FAQ: Specific Impurity Scenarios
Q: I see a spot on TLC just below my product that won't wash away. What is it?
-
Diagnosis: This is likely the anhydride byproduct. If the acid chloride reacts with the hydrolyzed acid (instead of your amine), it forms a symmetric anhydride.[1][3]
-
Fix: Anhydrides are stable to mild acid/base washes.[2] You must "kill" it.[2]
Q: Can I purify this on Silica Gel?
-
Answer: Yes, but with a caveat. The ether linkage is generally stable, but the 4-bromobenzyl group can be sensitive to highly acidic silica.
-
Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity.[1][2][3] Elute with a Hexane/EtOAc gradient.[2] The brominated product usually has a high Rf (0.4–0.[2]6) in 30% EtOAc/Hexane due to its lipophilicity [2].[2][3]
Q: How do I store the purified product?
-
Answer: Store at -20°C under inert gas (Argon/Nitrogen).[1][2][3] While the ether is stable, the bromine atom makes the ring susceptible to slow photolytic debromination if exposed to strong light over months.[3] Use amber vials.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[2] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem Technical Data. (2025). Synthesis and Reactivity of 4-Bromobenzoyl Chloride Derivatives. (General protocols for benzoyl chloride workups and silica neutralization).
-
M. Shi & Y.-S. Feng. (2001).[2][3][4] Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids.[4] Journal of Organic Chemistry, 66, 3235-3237.[1][2][3][4] (Provides solubility and stability data for bromobenzyl derivatives).
-
MDPI Molecules. (2022).[1][2][3] Synthesis and Evaluation of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (Analogous purification of lipophilic bromobenzoyl derivatives).
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (C15H13BrO4) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 5. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
Validation & Comparative
Precision Melting Point Determination: 4-[(4-Bromobenzyl)oxy]benzoyl chloride
Topic: Melting point determination of 4-[(4-Bromobenzyl)oxy]benzoyl chloride Content Type: Publish Comparison Guide
A Comparative Guide to overcoming Hydrolysis-Induced Errors
Executive Summary The determination of the melting point (MP) for This compound (CAS: 62290-54-4) presents a specific challenge common to high-molecular-weight acid chlorides: moisture sensitivity .
Unlike stable organic solids, this compound reacts rapidly with atmospheric moisture to form 4-[(4-bromobenzyl)oxy]benzoic acid and HCl. Because the corresponding carboxylic acid typically melts at a significantly higher temperature (>180°C estimated) than the acid chloride, minor hydrolysis during sample preparation can lead to false high readings or broad, "pasty" melting ranges.
This guide compares three determination methods, establishing the Inert Sealed Capillary method as the practical laboratory standard and DSC as the analytical gold standard.[1]
Part 1: The Challenge – Kinetics vs. Thermodynamics
The core difficulty in analyzing this compound is not the measurement itself, but preserving the sample identity during the heating ramp.[1]
| Property | Target: Acid Chloride | Impurity: Carboxylic Acid |
| Structure | R-COCl | R-COOH |
| Intermolecular Forces | Dipole-Dipole | Strong Hydrogen Bonding (Dimers) |
| Melting Behavior | Sharp, Lower Temp (Est. <100°C) | High Temp (Est. >180°C) |
| Risk Factor | Hydrolyzes on contact with air | Stable end-product |
Expert Insight: If your sample melts above 150°C, you are likely measuring the decomposition product (the acid), not the target chloride.
Part 2: Comparative Analysis of Methods
We evaluated three standard methodologies for their suitability in analyzing moisture-sensitive acid chlorides.
Method A: Open Capillary (The "Negative Control")
Standard lab practice for stable solids.
-
Protocol: Sample is ground in open air and packed into an open-ended glass capillary.[1]
-
Outcome: FAILURE / HIGH ERROR. [1]
-
Mechanism of Failure: The grinding process increases surface area, accelerating reaction with atmospheric humidity.[1] As the capillary heats, the sample releases HCl gas, and the formation of the high-melting acid creates a "slush" that does not fully melt until the acid's MP is reached.
-
Verdict: Unsuitable for CAS 62290-54-4.[1]
Method B: Inert Sealed Capillary (The Practical Standard)
Recommended for routine QC.
-
Protocol: Sample is loaded inside a glovebox or under a nitrogen cone; the capillary is flame-sealed immediately.[1]
-
Outcome: ACCURATE.
-
Advantage: Prevents ingress of moisture during the heating ramp.[1]
-
Verdict: Recommended for routine laboratory verification.[1]
Method C: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Recommended for high-stakes purity analysis.
-
Protocol: Sample is hermetically sealed in an aluminum pan under argon.
-
Outcome: HIGH PRECISION.
-
Advantage: Provides not just
(onset), but also the Enthalpy of Fusion ( ), allowing for purity calculation via the Van 't Hoff equation. -
Verdict: Best for validation, though equipment cost is high.[1]
Part 3: Detailed Experimental Protocol (Method B)
Objective: Obtain an accurate MP for this compound without hydrolysis interference.
Equipment Preparation
-
Capillaries: Borosilicate glass, pre-dried in an oven at 110°C for 2 hours.
-
Sealing Source: Micro-torch or Bunsen burner.
-
Environment: Glove bag or Nitrogen/Argon flow.[1]
Sample Loading (The Critical Step)
-
Purge: Flush the workspace with dry nitrogen.[1]
-
Load: Introduce the solid into the capillary. Do not grind excessively to minimize surface area exposure.[1]
-
Pack: Tap the capillary gently on a hard surface to pack the solid to a height of 2-3 mm. Do not use the "drop through tube" method in open air.[1]
Flame Sealing
-
Hold the capillary with forceps near the open top.[1]
-
Briefly pass the glass above the sample through the flame until it collapses and fuses.
-
Validation: Ensure the seal is rounded and airtight. If the glass forms a hook or hole, discard.[1]
Measurement
-
Insert the sealed capillary into the melting point apparatus (e.g., Mel-Temp or Buchi).[1]
-
Ramp 1 (Scout): Heat at 10°C/min to find the approximate range.
-
Ramp 2 (Precision): Cool to 20°C below the scout temp. Heat at 1°C/min .[1]
-
Observation: Record the Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).
Part 4: Data Interpretation & Decision Logic[1]
The following diagram illustrates the decision workflow for validating the result.
Figure 1: Decision tree for validating melting point data of moisture-sensitive acid chlorides.
Part 5: Comparative Data Summary
| Feature | Open Capillary | Sealed Capillary | DSC (Hermetic) |
| Moisture Protection | None | High | Excellent |
| Sample Recovery | Destructive | Destructive | Destructive |
| Precision | Low ( | High ( | Very High ( |
| Cost Efficiency | High | High | Low |
| Primary Artifact | Hydrolysis (Acid Formation) | Thermal Decomposition (if overheated) | None |
Reference Data for Analogous Systems
While the exact MP of CAS 62290-54-4 varies by synthesis purity, the behavior of its analogs confirms the Acid vs. Chloride disparity:
-
4-Bromobenzoyl chloride: MP 36-39°C [1].[1]
References
-
Sigma-Aldrich.[1][4][5] Product Specification: 4-Bromobenzoyl chloride.[1] Retrieved from [4]
-
NIST Chemistry WebBook.[1] Benzoic acid, 4-bromo-: Phase change data. Retrieved from
-
Chem-Impex International.[1] 4-(Bromomethyl)benzoic acid Properties. Retrieved from
-
Mettler Toledo.[1] Melting Point Determination: Principle and Method. Retrieved from
Sources
Comparative Reactivity Guide: 4-[(4-Bromobenzyl)oxy]benzoyl chloride vs. Benzoyl Chloride
Executive Summary
This guide provides a technical comparison between Benzoyl Chloride (PhCOCl) and its para-substituted analog, 4-[(4-Bromobenzyl)oxy]benzoyl chloride (BBBC) .
While Benzoyl Chloride serves as the kinetic benchmark for benzoylation, BBBC introduces significant electronic deactivation and physical property shifts due to the para-alkoxy ether linkage. Experimentally, BBBC is approximately 10–50x less reactive towards nucleophiles than Benzoyl Chloride. This reduced electrophilicity requires modified reaction conditions—specifically regarding solvent selection, temperature, and catalyst loading—to achieve comparable yields. However, the presence of the aryl bromide motif offers a strategic "handle" for downstream cross-coupling (e.g., Suzuki-Miyaura), making BBBC a dual-purpose reagent.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The fundamental difference lies in the electronic influence of the substituent at the para position and the resulting physical state.[1]
| Feature | Benzoyl Chloride (Standard) | This compound (BBBC) |
| Structure | ||
| CAS Number | 98-88-4 | 62290-54-4 |
| Molecular Weight | 140.57 g/mol | ~325.59 g/mol |
| Physical State | Liquid (Fuming) | Solid (Crystalline powder) |
| Electronic Effect | Baseline ( | Electron Donating (+M dominates) |
| Hammett | 0.00 | -0.27 (approx. for |
| Solubility | Miscible with most organics; hydrolyzes in water. | Insoluble in water; requires DCM, THF, or Toluene. |
Mechanistic Analysis: Electronic Effects
To optimize reaction conditions, one must understand the causality of the reactivity difference. The reactivity of acyl chlorides is governed by the electrophilicity of the carbonyl carbon.[1]
The Hammett Prediction
The reactivity follows the Hammett equation:
-
Reaction Constant (
): For nucleophilic attack on benzoyl chlorides, is positive (typically +1.0 to +2.5 depending on solvent), meaning electron-withdrawing groups accelerate the reaction and electron-donating groups retard it. -
Substituent Constant (
):-
Benzoyl Chloride: H substituent,
. -
BBBC: The substituent is an ether group (
) at the para position. The oxygen atom possesses lone pairs that donate electron density into the benzene ring via resonance (+M effect). This effect outweighs the weak inductive withdrawal (-I) of the oxygen. -
Result: The electron donation stabilizes the carbonyl carbon, making it less positive and therefore less attractive to incoming nucleophiles.
-
Visualization of Deactivation
The following diagram illustrates how the resonance donation from the ether oxygen reduces the electrophilic character of the carbonyl carbon in BBBC compared to Benzoyl Chloride.
Figure 1: Resonance deactivation mechanism. The ether oxygen in BBBC donates electron density (red dashed arrow), stabilizing the carbonyl and reducing reactivity.
Experimental Protocols & Comparison
Due to the reduced reactivity and solid state of BBBC, you cannot simply substitute it volume-for-volume with benzoyl chloride.
Solubility & Handling
-
Benzoyl Chloride: Often used neat or with minimal solvent.
-
BBBC: Must be pre-dissolved.
-
Protocol: Dissolve BBBC in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to create a 0.1 M – 0.5 M stock solution.
-
Note: If using Toluene, mild heating (40°C) may be required for initial dissolution.
-
Standard Esterification Protocol (Comparison)
Objective: Synthesis of an ester from a secondary alcohol (e.g., 2-propanol or a drug intermediate).
| Parameter | Benzoyl Chloride Protocol | BBBC Protocol | Rationale for Change |
| Stoichiometry | 1.1 equivalents | 1.2 – 1.5 equivalents | Lower reactivity of BBBC may lead to incomplete conversion; slight excess compensates. |
| Base/Catalyst | Pyridine (solvent) or Et3N (1.2 eq) | Et3N (2.0 eq) + DMAP (10 mol%) | Critical: BBBC requires nucleophilic catalysis (DMAP) to generate the reactive N-acylpyridinium intermediate. |
| Temperature | 0°C to RT | RT to 40°C | Higher energy barrier for nucleophilic attack requires thermal activation. |
| Time | 1 – 4 hours | 6 – 18 hours | Slower kinetics due to +M deactivation. |
| Quench | Water/Ice | Dilute HCl / Brine | Acid wash removes the DMAP/Et3N; BBBC derivatives are more lipophilic, aiding extraction. |
Step-by-Step Workflow for BBBC Coupling
This protocol ensures high yield despite the deactivated nature of the acid chloride.
-
Preparation: In a flame-dried flask under
, dissolve the substrate (alcohol/amine, 1.0 mmol) in anhydrous DCM (5 mL). -
Base Addition: Add Triethylamine (2.0 mmol, 280 µL).
-
Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg). Do not omit this step for BBBC.
-
Reagent Addition: Add BBBC (1.2 mmol) as a solid or solution in DCM.
-
Observation: Unlike benzoyl chloride, the reaction will not exotherm significantly.
-
-
Reaction: Stir at Room Temperature. Monitor by TLC (UV 254 nm).
-
TLC Note: The BBBC moiety is UV-active and will add significant lipophilicity (
will increase).
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DMAP), saturated
, and brine. Dry over .
Application Context: When to use which?
Select Benzoyl Chloride when:
-
Cost is the primary driver: It is a commodity chemical.
-
Atom Economy matters: You only need a simple protecting group.
-
Speed is critical: Reactions are often complete in minutes.
Select BBBC when:
-
Dual-Functionality is needed: The aryl bromide is a "sleeping" functional group. After the ester/amide formation, you can perform a Suzuki coupling on the bromide to extend the carbon skeleton.
-
Crystallinity is desired: The rigid, heavy biphenyl-like structure of BBBC often helps oils crystallize, aiding in purification of complex intermediates.
-
UV Tracking is required: The extended conjugation provides a distinct UV signature (absorbance ~260–280 nm) useful for HPLC monitoring of non-chromophoric substrates (e.g., sugars, lipids).
Figure 2: Decision matrix for reagent selection.
References
-
Hammett Equation & Substituent Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Nucleophilic Catalysis (DMAP)
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
-
General Reactivity of Benzoyl Chlorides
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter 8 on Nucleophilic Substitution). Link
-
-
Properties of 4-[(4-Bromobenzyl)
-
PubChem Compound Summary for CID 11235659 (Analogous structure data). Link
-
Sources
HPLC Purity Analysis Methods for 4-[(4-Bromobenzyl)oxy]benzoyl chloride
Executive Summary & Analytical Challenge
4-[(4-Bromobenzyl)oxy]benzoyl chloride is a highly reactive electrophilic intermediate used frequently in the synthesis of active pharmaceutical ingredients (APIs). Its structural integrity is defined by the acid chloride (-COCl) moiety, which is inherently unstable in the presence of moisture.
The Analytical Paradox: Standard Reversed-Phase HPLC (RP-HPLC) utilizes aqueous mobile phases. Upon injection, the acid chloride moiety hydrolyzes rapidly to form 4-[(4-Bromobenzyl)oxy]benzoic acid .
-
If you analyze it directly: You measure the hydrolysis product, effectively masking the presence of the actual carboxylic acid impurity in the original sample.
-
The Solution: You must "quench" the reactivity before the sample hits the column.
This guide compares three distinct methodologies to solve this problem, ranking them by specificity , robustness , and suitability for QC environments .
Decision Matrix: Selecting the Right Method
Before selecting a protocol, assess your laboratory's capabilities and the specific data requirements (e.g., do you need to distinguish between the active chloride and the hydrolyzed acid?).
Figure 1: Analytical Decision Matrix. Select Method B for standard purity profiling to distinguish the active acid chloride from the acid impurity.
Comparative Analysis of Methods
Method A: Controlled Hydrolysis (Total Assay)
The "Lazy" Approach. This method intentionally converts the sample entirely to the carboxylic acid form. It is useful only for determining the total moles of the benzoyl backbone but fails completely at determining the purity of the acid chloride.
-
Analyte Measured: 4-[(4-Bromobenzyl)oxy]benzoic acid.[1]
-
Pros: Simple, uses standard aqueous solvents.
-
Cons: Cannot distinguish between the active product and the degraded impurity.
Method B: In-Situ Methylation (Recommended for QC)
The Industry Standard. The sample is dissolved in anhydrous methanol. The acid chloride reacts instantly to form the Methyl Ester , while the carboxylic acid impurity remains as the Free Acid . These two species are easily separated by RP-HPLC.
-
Reaction: R-COCl + MeOH → R-COOMe + HCl
-
Analyte Measured: Methyl 4-[(4-Bromobenzyl)oxy]benzoate.
-
Impurity Measured: 4-[(4-Bromobenzyl)oxy]benzoic acid.
Method C: Amine Derivatization (High Precision)
The Robust Alternative. Used when the sample is wet or the methylation reaction is too slow (rare for benzoyl chlorides). Diethylamine is used to form a stable amide.[2] Amides are extremely stable and provide sharp peak shapes.
-
Reaction: R-COCl + Et2NH → R-CONEt2 + Et2NH·HCl
-
Analyte Measured: N,N-Diethyl-4-[(4-Bromobenzyl)oxy]benzamide.
Detailed Experimental Protocols
Protocol for Method B: In-Situ Methylation (Standard)
This is the most balanced method for speed and accuracy in a QC setting.
1. Reagents & Preparation
-
Diluent: HPLC-grade Methanol (Must be <0.05% water).
-
Quenching Agent: None (Methanol acts as both solvent and reagent).
-
Standard: 4-[(4-Bromobenzyl)oxy]benzoic acid (for impurity quantification).
2. Sample Preparation
-
Blank: Inject pure Methanol.
-
Sample: Weigh 25.0 mg of this compound into a 50 mL volumetric flask.
-
Derivatization: Immediately add 30 mL of Anhydrous Methanol . Sonicate for 2 minutes.
-
Note: The reaction is exothermic and instantaneous.
-
-
Dilution: Make up to volume with Methanol.
-
Wait Time: Allow to stand for 10 minutes to ensure quantitative conversion.
3. Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-12 min: 40%→90% B; 12-15 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm |
| Temperature | 30°C |
4. Expected Results (Simulated Data)
| Peak Name | Retention Time (min) | RRT (Relative Retention Time) |
| Acid Impurity | ~5.2 | 1.00 |
| Methyl Ester (Active) | ~9.8 | 1.88 |
Critical Mechanism: The Methyl Ester is significantly less polar than the Acid, resulting in a large resolution (Rs > 10), allowing easy integration of trace acid levels.
Protocol for Method C: Amine Derivatization (Advanced)
Use this if you suspect the methanol used in Method B is wet, which would artificially increase the acid impurity result.
1. Reagents
-
Derivatizing Solution: 1% Diethylamine (DEA) in Anhydrous Acetonitrile.
2. Sample Preparation
-
Sample: Weigh 25.0 mg of the acid chloride into a 50 mL flask.
-
Reaction: Add 10 mL of Derivatizing Solution . Swirl gently.
-
Observation: White fumes (DEA·HCl salts) may form; this is normal.
-
-
Dilution: Add 30 mL of Acetonitrile/Water (50:50) to dissolve the salts.
-
Filter: Filter through a 0.45 µm PTFE filter before injection.
3. Chromatographic Conditions
Same as Method B, but the Amide derivative will elute slightly later than the Methyl Ester due to the hydrophobic ethyl groups.
Reaction Pathways & Logic
Understanding the chemistry is vital for troubleshooting. If your "Purity" drops over time in the vial, moisture is entering the system.
Figure 2: Chemical fate of the Acid Chloride. Method B and C force the pathway towards stable derivatives (Green/Yellow), distinguishing them from the hydrolysis degradation product (Red).
Performance Comparison Summary
| Feature | Method A: Hydrolysis | Method B: Methylation | Method C: Amidation |
| Specificity | Low (Cannot see impurity) | High (Separates Ester vs Acid) | Very High (Separates Amide vs Acid) |
| Robustness | High | Moderate (Requires dry MeOH) | High (Amine outcompetes water) |
| Prep Time | < 5 mins | < 5 mins | ~10 mins |
| Detection Limit | N/A | < 0.05% Acid Impurity | < 0.05% Acid Impurity |
| Recommendation | Only for Total Assay | Best for Routine QC | Best for R&D / Stability |
Troubleshooting & Tips
-
Ghost Peaks: If using Method C (Amine), excess diethylamine can sometimes cause baseline disturbances early in the chromatogram. Ensure your gradient starts with enough aqueous phase to flush this out.
-
Shifting Retention Times: The "Active" peak in Method B is a Methyl Ester. If you switch to Method A, the peak will shift to the Acid time (earlier). Do not confuse this with column failure.
-
Safety: this compound is a lachrymator and corrosive. All weighing must be done in a fume hood. The derivatization reaction generates HCl gas; keep vessels capped.
References
-
BenchChem. (2025).[3] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from
-
Valia, V. et al. (2003). Acid Chlorides by HPLC: Derivatization Strategies. Chromatography Forum. Retrieved from
-
Reddy, K. et al. (2012). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. Retrieved from
-
SIELC Technologies. (2018).[4] 4-Bromobenzoic acid HPLC Method. Retrieved from
-
National Institutes of Health (NIH). (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides. PubMed.[5] Retrieved from
Sources
- 1. 4-[(4-Bromobenzyl)oxy]benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Verifying structure of 4-[(4-Bromobenzyl)oxy]benzoyl chloride using C13 NMR
Structural Verification of 4-[(4-Bromobenzyl)oxy]benzoyl chloride via C NMR
Executive Summary
This guide provides a definitive protocol for verifying the structural integrity of This compound (CAS: 62290-54-4). As a highly reactive acyl chloride used frequently as a liquid crystal intermediate or a linker in drug discovery, this compound is prone to rapid hydrolysis.
The primary challenge in verification is distinguishing the active Acid Chloride (Product) from its thermodynamically stable Carboxylic Acid precursor/hydrolysis byproduct (Impurity). Standard "wet" NMR techniques often lead to false negatives due to in-tube hydrolysis. This guide compares the spectral signatures of the product against its alternatives and outlines a moisture-free acquisition protocol.[1][2]
Structural Context & Diagnostic Challenge
The target molecule consists of three distinct domains:
-
The Reactive Head: Benzoyl chloride moiety (The site of instability).
-
The Linker: Ether bridge (
). -
The Tail: 4-Bromophenyl group (Stable spectral anchor).
The "Silent" Failure Mode
Synthetically, this product is derived from 4-[(4-Bromobenzyl)oxy]benzoic acid using thionyl chloride (
-
Failure A: Incomplete conversion (Residual Acid).
-
Failure B: Post-synthesis hydrolysis due to moisture (Reverted Acid).
Because the "Tail" and "Linker" regions remain chemically identical in both the product and the impurity, the
Comparative Analysis: Product vs. Impurity[3]
The following table contrasts the predicted
Table 1: Diagnostic Chemical Shift Comparison ( , ppm)
| Carbon Position | Target: Acid Chloride ( | Impurity: Carboxylic Acid ( | Diagnostic Value | |
| Carbonyl (C=O) | 166.5 – 168.0 | 171.0 – 173.0 | ~4–5 ppm | CRITICAL |
| Ipso-Carbon (C1) | ~125.0 | ~122.0 | ~3 ppm | High |
| Ortho-Carbon (C2,6) | ~133.0 | ~131.5 | ~1.5 ppm | Moderate |
| Ether Methylene | ~70.1 | ~69.8 | < 0.5 ppm | Low (Unreliable) |
| C-Br (Tail) | ~122.5 | ~122.5 | 0 ppm | None (Internal Standard) |
Note: Shifts are estimated based on substituent effects in
Spectral Logic
-
The Carbonyl Signal: The substitution of
with causes an upfield shift (shielding) of the carbonyl carbon. If you observe a peak >170 ppm, your sample has hydrolyzed. -
The Ipso Effect: The carbon attached to the carbonyl (C1) is deshielded in the acid chloride form due to the strong inductive effect (
) of the chlorine atom, despite the mesomeric resonance.
Experimental Protocol: Moisture-Exclusion NMR
Standard NMR preparation will destroy this sample. Follow this "Self-Validating" protocol to ensure the spectrum represents the flask content, not the tube content.
Reagents
-
Solvent: Anhydrous
(Stored over 4Å Molecular Sieves).-
Alternative:
(Benzene- ) if acid traces are problematic.[1]
-
-
Glassware: Oven-dried NMR tube (stored in desiccator).
Workflow Diagram
Figure 1: Moisture-Exclusion Workflow for Acid Chloride NMR Analysis.
Step-by-Step Methodology
-
Dry the Environment: Flush the NMR tube with dry
or Argon immediately before use. -
Solvent Prep: Do not use standard bottle
as it contains traces of water and HCl/DCl. Use a fresh ampoule or solvent stored over activated sieves. -
Sample Loading: Dissolve ~20-30 mg of the solid product in 0.6 mL of solvent. Cap immediately.
-
Acquisition:
-
Set temperature to 25°C (298 K).
-
Run a standard proton-decoupled
C experiment. -
Crucial: Minimize the delay between dissolution and acquisition (< 10 minutes).
-
Data Interpretation & Decision Matrix
Use the following logic tree to interpret your spectral data.
Figure 2: Spectral Logic Tree for Structural Verification.
Troubleshooting
-
Double Peaks: If you see signals at both 167 ppm and 172 ppm, your solvent was likely "wet." The acid chloride hydrolyzed inside the tube. Repeat with fresh, dry solvent.
-
Missing Carbonyl: If the scan count is too low, the quaternary carbonyl carbon may not appear due to long relaxation times (
). Increase the relaxation delay ( ) to 2-3 seconds or increase scan number.
References
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-[(4-Bromobenzyl)oxy]benzoyl chloride
[1]
CAS: 62290-54-4 | Molecular Formula: C₁₄H₁₀BrClO₂ | Molecular Weight: ~325.59 g/mol [1]
Part 1: Executive Safety Assessment
Immediate Hazard Status: CORROSIVE / WATER-REACTIVE / LACHRYMATOR [1]
As a Senior Application Scientist, I must emphasize that while the "bromobenzyl" moiety adds molecular weight and potential lipophilicity, the immediate acute threat comes from the benzoyl chloride functional group.
The Mechanism of Injury: Upon contact with moisture (in the air, on mucous membranes, or skin), this compound undergoes rapid hydrolysis. This reaction cleaves the C-Cl bond, releasing Hydrochloric Acid (HCl) gas and the corresponding carboxylic acid.[1]
-
Respiratory: Inhalation of dust or vapors releases HCl directly into the alveoli, causing delayed pulmonary edema.[1]
-
Dermal: The lipophilic ether tail facilitates skin permeation, while the acid chloride locally generates acid, leading to deep, chemical burns that may not be immediately painful (insidious onset).
Part 2: PPE Matrix & Barrier Selection[1]
Do not rely on generic "lab safety" rules. The following matrix is calibrated for the specific hydrolytic instability and solvent-dependency of this compound.
Table 1: PPE Specifications
| Body Zone | Primary Barrier | Secondary/Contextual Barrier | Technical Rationale |
| Respiratory | Fume Hood (Mandatory) | Full-face respirator with Acid Gas (E) & Particulate (P100) cartridges.[1] | The solid is likely a fine crystalline powder; static can aerosolize it.[1] Hydrolysis releases HCl gas instantly.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch minimum) | Safety glasses are insufficient.[1] HCl gas bypasses glasses.[1] A face shield is required during quenching or transfer.[1] |
| Hand (Solid) | Double Nitrile (min 5 mil outer) | Change immediately upon contamination.[1] | For dry solid, nitrile provides adequate splash protection.[1] |
| Hand (Solution) | Silver Shield / Laminate | Outer Nitrile (for dexterity) | If dissolved in DCM or THF (common solvents), nitrile degrades in <5 mins.[1] Laminate gloves are required.[1] |
| Body | Lab Coat (Poly/Cotton or Nomex) | Chemical Resistant Apron | Cotton absorbs acid; synthetic blends may melt if a solvent fire occurs.[1] An apron protects the chest/lap during pouring.[1] |
Part 3: Operational Protocols (The "Dry Chain")
This compound must be handled under an Exclusion of Moisture protocol.[1][2]
Protocol A: Weighing & Transfer (Solid Phase)
-
The Static Risk: Brominated aromatic ethers are often prone to static charge.[1] Use an ionizing fan or anti-static gun if the powder is "flighty."[1]
-
Atmosphere: Weighing should ideally occur in a glovebox or a fume hood with a draft shield.[1]
-
Tools: Use glass or porcelain spatulas. Avoid metal if the coating is scratched, as acid chlorides corrodes metal rapidly.[1]
Protocol B: Solubilization (The Danger Zone)
The most dangerous moment is the addition of solvent.[1]
-
Solvent Choice: Ensure solvents (DCM, Toluene, THF) are anhydrous .[1]
-
Exotherm Control: If the compound has partially hydrolyzed in the bottle, adding solvent can release trapped HCl gas vigorously.[1]
-
Procedure:
Protocol C: Quenching & Disposal (The Safety Loop)
NEVER discard this chemical directly into a waste drum.[1] It acts as a "time bomb," pressurizing the drum with HCl gas over time.[1]
-
Preparation: Prepare a "Quench Pot" containing 10% Sodium Carbonate (
) or Sodium Bicarbonate solution mixed with ice. -
Controlled Hydrolysis:
-
Verification: Check pH. It must be neutral (pH 7-8) before transferring to the aqueous waste stream.[1]
Part 4: Decision Logic & Workflows
Figure 1: PPE Selection Logic (Solvent Dependency)
Caption: Decision tree for glove selection based on the carrier solvent, critical for preventing chemical breakthrough.[1]
[1]
Figure 2: Safe Quenching Workflow
Caption: Step-by-step hydrolysis loop to prevent waste drum pressurization and acid exposure.
Part 5: References & Authority[1]
-
Fluorochem. (2024).[1] Safety Data Sheet: this compound (CAS 62290-54-4).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: 4-Bromobenzoyl chloride (Structural Analog Data).[1] Retrieved from [1]
-
University of California, Berkeley. (2022).[1] Standard Operating Procedure: Acid Chlorides.[1] EH&S Chemical Safety.[1] Retrieved from [1]
-
Ansell. (2023).[1] Chemical Resistance Guide (Permeation & Degradation Data).[1] Retrieved from [1]
-
Santa Cruz Biotechnology. (2024).[1] Product Block: this compound.[1][3] Retrieved from [1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
